molecular formula C21H28N6O B10835891 Pyrazolo-triazine derivative 1

Pyrazolo-triazine derivative 1

Cat. No.: B10835891
M. Wt: 380.5 g/mol
InChI Key: GTZAVJAMAXSTOG-MYJWUSKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo-triazine derivative 1 is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both pyrazole and triazine moieties. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo-triazine derivative 1 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the incorporation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further improve the sustainability of industrial production.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo-triazine derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo-triazine derivatives with different functional groups, which can exhibit distinct biological activities and properties.

Scientific Research Applications

Pyrazolo-triazine derivative 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]-2-piperidin-3-yloxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C21H28N6O/c1-14(2)18-13-23-27-19(18)25-21(28-17-10-7-11-22-12-17)26-20(27)24-15(3)16-8-5-4-6-9-16/h4-6,8-9,13-15,17,22H,7,10-12H2,1-3H3,(H,24,25,26)/t15-,17?/m0/s1

InChI Key

GTZAVJAMAXSTOG-MYJWUSKBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC(=NC3=C(C=NN32)C(C)C)OC4CCCNC4

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NC(C)C3=CC=CC=C3)OC4CCCNC4

Origin of Product

United States

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